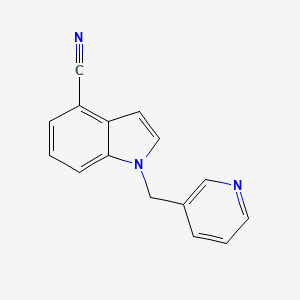

1-(pyridin-3-ylmethyl)-1H-indole-4-carbonitrile

Description

Properties

IUPAC Name |

1-(pyridin-3-ylmethyl)indole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3/c16-9-13-4-1-5-15-14(13)6-8-18(15)11-12-3-2-7-17-10-12/h1-8,10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKSRSOKTTYSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN(C2=C1)CC3=CN=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of the Cyano Group at the 4-Position

The cyano group at the 4-position of the indole ring can be introduced via several methods:

Electrophilic substitution followed by cyanation: Starting from 1H-indole, selective halogenation at the 4-position (e.g., bromination or iodination) can be performed. The halogenated intermediate is then subjected to cyanation reactions such as palladium-catalyzed cyanation using copper(I) cyanide or other cyanide sources.

Conversion from carboxamide or carboxylic acid derivatives: As reported in the synthesis of indole-2-carbonitriles, carboxamide intermediates can be dehydrated to nitriles using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of catalytic DMF. Although this example is for the 2-position, analogous chemistry can be adapted for the 4-position with appropriate regioselective functionalization.

Cross-coupling reactions: Halogenated indole derivatives at the 4-position can undergo palladium-catalyzed cyanation reactions to install the cyano group efficiently.

Representative Data Table: Yields and Conditions for Cyanation

Purification and Characterization

Purification: Typically achieved by silica gel column chromatography using gradients of ethyl acetate/hexane or similar solvent systems.

Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy (noting the nitrile stretch ~2200 cm⁻¹), and mass spectrometry.

Summary Table of Preparation Steps

| Step | Transformation | Reagents/Conditions | Yield Range (%) | Key Notes |

|---|---|---|---|---|

| 1 | Halogenation at indole 4-position | NBS or NIS in suitable solvent | 70–90 | Regioselectivity critical |

| 2 | Cyanation of halogenated intermediate | Pd catalyst, CuCN, base, solvent | 65–85 | Efficient cyanation method |

| 3 | N-1 Alkylation with pyridin-3-ylmethyl halide | NaH or K2CO3, DMF or DMSO, RT to 80 °C | 60–90 | Controlled conditions for selectivity |

| 4 | Purification and characterization | Column chromatography, NMR, MS, IR | — | Confirm structure and purity |

Research Findings and Considerations

The regioselective functionalization of the indole ring is crucial to obtain the 4-carbonitrile derivative without substitution at other positions.

Palladium-catalyzed cyanation reactions provide a reliable and scalable method for introducing the cyano group on halogenated indoles.

N-alkylation with pyridin-3-ylmethyl halides is straightforward but requires careful control of reaction conditions to avoid over-alkylation or side reactions.

Solvent choice and base strength significantly influence the yield and purity of the final product.

The described methods are supported by literature on indole carbonitrile derivatives and N-substituted indoles, with yields typically ranging from moderate to high (60–90%).

The preparation of this compound involves a two-stage synthetic approach: first, the regioselective introduction of a cyano group at the 4-position of the indole ring, commonly via halogenation followed by palladium-catalyzed cyanation; second, the N-1 alkylation with a pyridin-3-ylmethyl halide under basic conditions. These methods are well-documented in the literature and provide efficient access to this compound with good yields and purity.

This synthesis strategy leverages established organic transformations such as electrophilic aromatic substitution, palladium-catalyzed cross-coupling, and nucleophilic substitution, ensuring a robust and reproducible preparation route suitable for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-ylmethyl)-1H-indole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Synthesis of 1-(Pyridin-3-ylmethyl)-1H-indole-4-carbonitrile

The compound can be synthesized through various methods, including one-pot multi-component reactions. A notable method involves the reaction of indole derivatives with pyridine and carbonitrile precursors, which can yield high purity and yield percentages. For example, a study demonstrated the synthesis of related indole derivatives using a one-pot reaction involving aromatic aldehydes and malononitrile under ultrasonic irradiation, achieving yields between 70% and 94% .

Antitumor Properties

Research indicates that derivatives of this compound exhibit cytotoxic effects against various human tumor cell lines. For instance, derivatives containing the indole core have shown enhanced antitumor activity compared to their non-indolic counterparts. The introduction of different aryl groups at specific positions on the indole structure has been correlated with increased biological activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that certain derivatives possess significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Enzyme Inhibition

There is evidence suggesting that this compound derivatives can act as enzyme inhibitors. For example, they have been tested against various enzymes involved in metabolic pathways, showing promise as therapeutic agents in treating diseases such as diabetes and cancer by modulating enzyme activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological properties. Variations in substituents on the indole ring have been systematically studied to determine their effects on biological activity. For instance, modifications at the 4-position of the carbonitrile group have been found to significantly enhance cytotoxicity against cancer cells .

Case Study: Antitumor Activity

In a recent study, a series of 2-amino-3-cyano derivatives were synthesized from this compound and evaluated for their antitumor properties against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent antitumor activity .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of synthesized derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that specific compounds displayed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(pyridin-3-ylmethyl)-1H-indole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.

3-bromoimidazo[1,2-a]pyridines: These compounds also contain the pyridine ring and are used in medicinal chemistry for their therapeutic potential.

Uniqueness

1-(Pyridin-3-ylmethyl)-1H-indole-4-carbonitrile is unique due to its combination of the indole and pyridine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for the development of new drugs and other bioactive molecules .

Biological Activity

1-(Pyridin-3-ylmethyl)-1H-indole-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of an indole ring and a pyridine moiety, which contributes to its distinct biological properties. The chemical structure can be represented as follows:

This structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although the specific targets remain to be fully elucidated .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity against various cell lines. Notable findings include:

- Cell Line Sensitivity : The compound has shown effectiveness against cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) with IC50 values ranging from 4.3 to 8.3 µM .

- Mechanistic Insights : The presence of functional groups such as hydroxyl (-OH) has been correlated with enhanced antiproliferative activity, suggesting that structural modifications can significantly impact efficacy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects:

- Broad Spectrum : It has been reported to possess activity against various bacterial strains, indicating potential for development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The SAR studies for compounds related to this compound highlight the importance of specific functional groups in enhancing biological activity. For instance:

| Compound | Functional Group | IC50 (µM) | Activity Type |

|---|---|---|---|

| A | -OH | 0.058 | Antiproliferative |

| B | -OCOCH3 | 0.035 | Antiproliferative |

| C | -NHCOCH3 | 0.021 | Antiproliferative |

These findings underscore the need for careful design in developing derivatives that maximize therapeutic potential while minimizing toxicity.

Case Studies

Several studies have explored the biological activities of similar compounds, providing insights into the potential applications of this compound:

- Indole Derivatives : Research on related indole derivatives has shown promising results in inducing apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

- Pyridine-Based Compounds : Pyridine derivatives have been linked to diverse biological activities, including antitumor and antimicrobial effects, which may provide a framework for understanding the activity of this compound .

Q & A

Q. What are the common synthetic routes for 1-(pyridin-3-ylmethyl)-1H-indole-4-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, VNS (vicarious nucleophilic substitution) hydrogenation, as demonstrated for similar indole derivatives, involves reacting halogenated indoles with pyridinylmethyl halides in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) at 60–80°C . Optimization strategies include:

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency.

- Solvent effects : DMF or DMSO enhances solubility of aromatic intermediates.

- Temperature control : Moderate heating (70–90°C) balances reaction rate and byproduct formation.

A comparative table of synthetic approaches:

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| VNS Hydrogenation | 65–75 | K₂CO₃, DMF, 80°C, 12h | |

| Ullmann Coupling | 50–60 | CuI, 1,10-phenanthroline, DMF |

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR : The pyridinylmethyl group shows protons at δ 4.5–5.0 ppm (N–CH₂), while the indole C-4 carbonitrile appears at ~110–120 ppm in ¹³C NMR .

- IR Spectroscopy : The nitrile (C≡N) stretch is observed at 2200–2250 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 248.0954 for C₁₅H₁₀N₃).

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2 irritation risk) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (acute toxicity Category 4).

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve conformational ambiguities in this compound?

Methodological Answer:

- Crystallization : Grow crystals via slow evaporation in ethanol/water (7:3) at 25°C.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Refinement : Employ SHELXL for structure solution; refine anisotropic displacement parameters and validate with R-factor < 0.05 .

- Key Metrics : Analyze torsion angles (e.g., pyridinylmethyl vs. indole plane) to confirm steric effects .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Methodological Answer:

- Core Modifications : Introduce electron-withdrawing groups (e.g., –F, –Cl) at the indole C-5 position to improve binding affinity, as seen in fluorinated analogs .

- Pyridine Substitutions : Replace the pyridin-3-ylmethyl group with thiophene or dichlorophenyl moieties to modulate lipophilicity (logP) .

- Biological Assays : Test cytotoxicity (MTT assay) and kinase inhibition (IC₅₀) against target proteins (e.g., EGFR) .

Q. How should researchers address contradictions between experimental and computational data (e.g., NMR shifts vs. DFT predictions)?

Methodological Answer:

Q. What green chemistry principles can be applied to synthesize this compound?

Methodological Answer:

Q. How can molecular docking studies predict the binding mode of this compound with biological targets?

Methodological Answer:

- Protein Preparation : Retrieve target structures (e.g., PDB ID 1M17) and optimize protonation states at pH 7.4.

- Docking Software : Use AutoDock Vina with Lamarckian GA parameters (grid size: 20 × 20 × 20 Å).

- Validation : Compare docking scores (ΔG) with known inhibitors and validate via MD simulations (100 ns) .

Q. What stability challenges arise under acidic/basic conditions, and how are they mitigated?

Methodological Answer:

Q. How are biological activities of analogs used to infer potential applications of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.